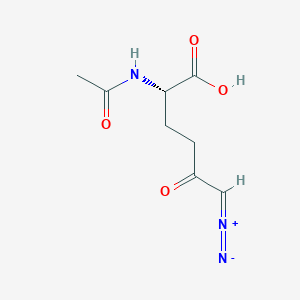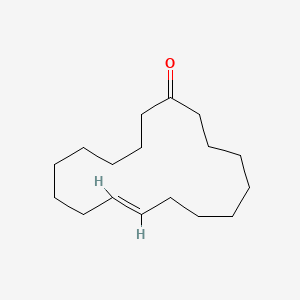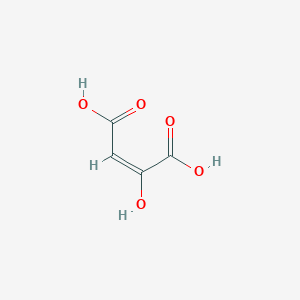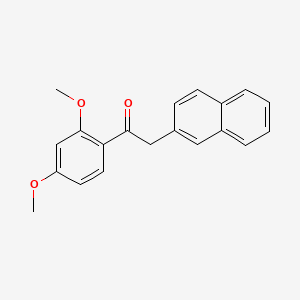
Niobium boride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Niobium Boride (NbB) is a type of gray crystalline powder with a chemical formula of NbB and a molecular weight of 103.72 . It has high melting point, high hardness, good electrical and thermal conductivity, resistance to molten metal corrosion, and superconductivity . It is used in various applications such as cutting tools, metal matrix composites, ceramic materials, electrical contacts, and superconductors .
Synthesis Analysis
NbB can be synthesized by stoichiometric reaction between constituent elements, in this case Nb and B . The synthesis of boride compounds requires very high temperatures . Thermal plasmas can evaporate boron and metal raw materials in the high-temperature core region; then, the composite is produced in the form of a nanoparticle due to a steep temperature gradient in the tail region of the thermal plasma jet .Molecular Structure Analysis
This compound has a crystal structure of hexagonal . The arrangement of boron atoms in the crystal structure plays an important role in determining the physical and chemical properties of borides .Chemical Reactions Analysis
The synthesis of boride compounds requires very high temperatures and at least one elemental component to be very active at these temperatures . Achieving an elaborate control of the purity, chemical composition, defects, and microstructure is difficult while the physical and the chemical properties of a boride are strongly influenced by the atomic arrangement, chemical composition, and defects .Physical And Chemical Properties Analysis
This compound has very useful physical and chemical properties, such as high melting points, wear resistance, and chemical inertness . It has the characteristics of high melting point, high hardness, good electrical and thermal conductivity, resistance to molten metal corrosion, and superconductivity .Mechanism of Action
Future Directions
Intermetallic borides are receiving attention as functional materials such as a non-noble catalyst for water electrolysis . Various applications are expected in the future as metal boride nanoparticles have started to be synthesized recently by the thermal plasma . Further efforts are needed for practically utilizing the Pt/NbB2 catalyst with the unique Pt morphology .
properties
CAS RN |
12653-77-9 |
|---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(5H-indolo[2,3-b]quinoxalin-5-yl)ethanol](/img/structure/B1170670.png)

